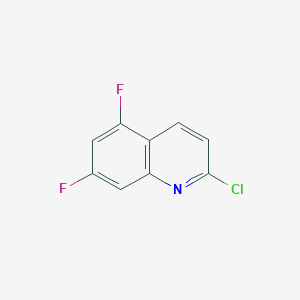![molecular formula C22H22ClN3O2S B1650664 1'-(3-chlorophenyl)sulfonyl-7-methylspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine] CAS No. 1189705-45-0](/img/structure/B1650664.png)
1'-(3-chlorophenyl)sulfonyl-7-methylspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-chlorophenyl)sulfonyl]-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] is a complex heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a quinoxaline moiety, a nitrogen-containing heterocycle, adds to its significance in various scientific fields.
Métodos De Preparación
The synthesis of 1-[(3-chlorophenyl)sulfonyl]-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] involves multiple steps, starting with the formation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound . The spiro linkage is then introduced through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts . Industrial production methods may employ microwave-assisted synthesis to enhance reaction rates and yields .
Análisis De Reacciones Químicas
1-[(3-chlorophenyl)sulfonyl]-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1-[(3-chlorophenyl)sulfonyl]-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[(3-chlorophenyl)sulfonyl]-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal functions and leading to cell cycle arrest and apoptosis . The compound’s ability to induce oxidative stress and inhibit key enzymes also contributes to its biological effects .
Comparación Con Compuestos Similares
1-[(3-chlorophenyl)sulfonyl]-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] can be compared with other quinoxaline derivatives, such as:
Olaquindox: Used as an antibiotic in veterinary medicine.
Echinomycin: A quinoxaline antibiotic with anticancer properties.
Carbadox: Another veterinary antibiotic with a quinoxaline core.
The uniqueness of 1-[(3-chlorophenyl)sulfonyl]-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] lies in its spiro linkage and the presence of a sulfonyl group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1189705-45-0 |
|---|---|
Fórmula molecular |
C22H22ClN3O2S |
Peso molecular |
427.9 |
Nombre IUPAC |
1'-(3-chlorophenyl)sulfonyl-7-methylspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine] |
InChI |
InChI=1S/C22H22ClN3O2S/c1-16-7-8-20-19(14-16)24-22(21-6-3-11-26(20)21)9-12-25(13-10-22)29(27,28)18-5-2-4-17(23)15-18/h2-8,11,14-15,24H,9-10,12-13H2,1H3 |
Clave InChI |
DQZFHGAUAVYABR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N3C=CC=C3C4(N2)CCN(CC4)S(=O)(=O)C5=CC(=CC=C5)Cl |
SMILES canónico |
CC1=CC2=C(C=C1)N3C=CC=C3C4(N2)CCN(CC4)S(=O)(=O)C5=CC(=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-Dimethoxyphenyl)ethyl-[3-(2-methoxyanilino)-3-oxopropyl]-methylazanium;chloride](/img/structure/B1650581.png)
![3-[2-(1-cyclopentylpiperidin-2-yl)ethyl]-6-fluoroquinazolin-4(3H)-one](/img/structure/B1650583.png)
![3-[2-(2-fluoro-4-methoxybenzyl)-5-oxo-2-pyrrolidinyl]-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylpropanamide](/img/structure/B1650587.png)


![7-[(6-Hydroxy-3,7-dimethyl-2,7-octadienyl)oxy]-2H-1-benzopyran-2-one](/img/structure/B1650590.png)








